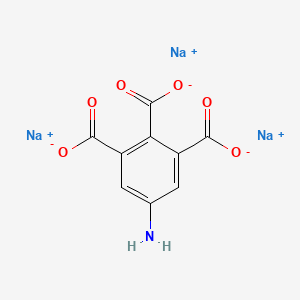
5-Aminobenzene-1,2,3-tricarboxylic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminobenzene-2,3,4-tricarboxylic acid sodium salt is an organic compound with the molecular formula C9H4NNa3O6 It is a derivative of benzene, where three carboxylic acid groups and one amino group are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Aminobenzene-2,3,4-tricarboxylic acid sodium salt can be synthesized through a multi-step process involving the nitration of benzene, followed by reduction and carboxylation. The nitration of benzene produces nitrobenzene, which is then reduced to aniline. Subsequent carboxylation reactions introduce the carboxylic acid groups at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of 1-aminobenzene-2,3,4-tricarboxylic acid sodium salt typically involves large-scale nitration and reduction processes, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Aminobenzene-2,3,4-tricarboxylic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.
Major Products Formed:
Oxidation: Nitrobenzene derivatives.
Reduction: Benzyl alcohol or benzaldehyde derivatives.
Substitution: Halogenated or sulfonated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Aminobenzene-2,3,4-tricarboxylic acid sodium salt has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and metal-organic frameworks.
Biology: The compound is studied for its potential as a ligand in enzyme immobilization and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate and its role in drug delivery systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-aminobenzene-2,3,4-tricarboxylic acid sodium salt involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the carboxylic acid groups can participate in coordination chemistry with metal ions. These interactions enable the compound to act as a ligand, catalyst, or intermediate in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
- 1-Aminobenzene-1,2,4-tricarboxylic acid sodium salt
- 1-Aminobenzene-2,4,5-tricarboxylic acid sodium salt
- 1-Aminobenzene-3,4,5-tricarboxylic acid sodium salt
Uniqueness: 1-Aminobenzene-2,3,4-tricarboxylic acid sodium salt is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This unique arrangement allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H4NNa3O6 |
|---|---|
Molekulargewicht |
291.10 g/mol |
IUPAC-Name |
trisodium;5-aminobenzene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C9H7NO6.3Na/c10-3-1-4(7(11)12)6(9(15)16)5(2-3)8(13)14;;;/h1-2H,10H2,(H,11,12)(H,13,14)(H,15,16);;;/q;3*+1/p-3 |
InChI-Schlüssel |
UWOURWSJKOBUBT-UHFFFAOYSA-K |
Kanonische SMILES |
C1=C(C=C(C(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])N.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


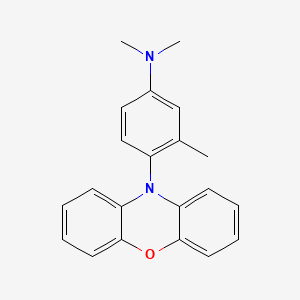

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(3-propan-2-yl-1H-indol-2-yl)sulfonyl]phenoxy]propan-1-amine;propanedioic acid](/img/structure/B13717656.png)
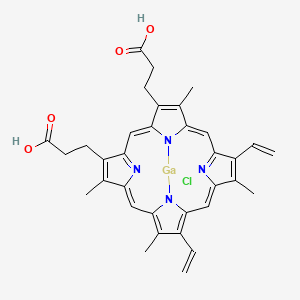

![N-Isopropyl-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13717665.png)
![Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid](/img/structure/B13717675.png)

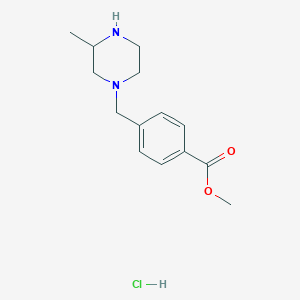


![(5-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13717726.png)
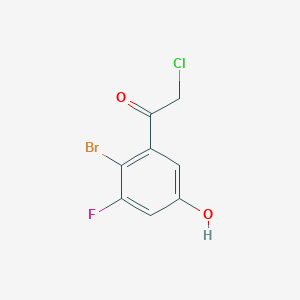
![5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole](/img/structure/B13717738.png)
